Product packaging for Folate sodium(Cat. No.:CAS No. 29704-76-5)

Folate sodium

Cat. No.: B1496492
CAS No.: 29704-76-5
M. Wt: 485.4 g/mol
InChI Key: SWIRFWUEJODNRG-LTCKWSDVSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Folate sodium is the soluble sodium salt form of Folic Acid (Vitamin B9), a fundamental cofactor in one-carbon (1C) metabolism and essential for DNA and RNA biosynthesis . This compound is critical for research involving cellular biochemistry, particularly in studies of rapid cell division, such as in cancer models, erythropoiesis, and developmental biology . Its key research value lies in its enhanced physicochemical properties; unlike neutral folic acid, which has low solubility, the sodium salt offers significantly higher dissolution rates in aqueous solutions, especially at physiological pH, making it an ideal choice for cell culture media, in vitro assays, and the preparation of stable buffer solutions . In the research setting, this compound serves as a key reagent to investigate enzymatic processes and one-carbon transfer reactions, including the synthesis of purines, pyrimidines, and methionine . It is also utilized in nanomaterial science and nanotechnology as a precursor for nitrogen-doped carbonaceous materials and in the development of targeted drug delivery systems that exploit folate-receptor interactions . When handled in the laboratory, note that folate salts are sensitive to factors such as light, heat, and pH; solutions are inactivated by ultraviolet light and can decompose rapidly unless protected . The following specifications define our high-purity product: - Chemical Formula: C19H17N7Na2O6 - CAS Number: 6484-89-5 - Synonym: Sodium Pteroylglutamate - Solubility: Highly soluble in water - Storage: Preserve in well-closed, light-resistant containers at 15-30°C This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17N7Na2O6 B1496492 Folate sodium CAS No. 29704-76-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

29704-76-5

Molecular Formula

C19H17N7Na2O6

Molecular Weight

485.4 g/mol

IUPAC Name

disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C19H19N7O6.2Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);;/q;2*+1/p-2/t12-;;/m0../s1

InChI Key

SWIRFWUEJODNRG-LTCKWSDVSA-L

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+].[Na+]

Other CAS No.

6484-89-5

sequence

XE

Origin of Product

United States

Ii. Biochemical Pathways and Metabolic Dynamics of Folate

Centrality of Folate in One-Carbon Metabolism

Overview of One-Carbon Unit Transfer

The primary function of folate coenzymes is to act as carriers of one-carbon units at various oxidation states. tandfonline.comoregonstate.edu These units are primarily derived from the amino acid serine during its conversion to glycine (B1666218), a reaction catalyzed by serine hydroxymethyltransferase (SHMT). mdpi.comcreative-proteomics.com This reaction generates 5,10-methylenetetrahydrofolate (5,10-CH2-THF), a key intermediate that can be interconverted to other one-carbon folate derivatives. wikipathways.org

The transfer of these one-carbon units is critical for numerous biosynthetic pathways. creative-proteomics.com The folate coenzymes, existing as polyglutamates within the cell, are better substrates for the enzymes involved in these reactions compared to their monoglutamate forms. tandfonline.com This polyglutamation helps to retain folates within the cell. tandfonline.com

Table 1: Key Folate Derivatives and Their Role in One-Carbon Transfer

Folate DerivativeOxidation State of One-Carbon UnitPrimary Function
5,10-Methylenetetrahydrofolate (5,10-CH2-THF)Intermediate (Formaldehyde)Precursor for thymidylate synthesis and can be reduced to 5-methyl-THF. wikipathways.org
5-Methyltetrahydrofolate (5-CH3-THF)Reduced (Methanol)Donates a methyl group for the remethylation of homocysteine to methionine. wikipathways.orgcreative-proteomics.com
10-Formyltetrahydrofolate (10-CHO-THF)Oxidized (Formate)Donates formyl groups for the de novo synthesis of purines. wikipathways.orgahajournals.org

This table summarizes the main folate coenzymes, their respective one-carbon units, and their principal metabolic roles.

Role in Purine (B94841) Biosynthesis

The de novo synthesis of purine nucleotides, the building blocks of DNA and RNA, is critically dependent on folate coenzymes. oregonstate.eduasm.org Specifically, 10-formyltetrahydrofolate (10-CHO-THF) provides two of the carbon atoms in the purine ring. ahajournals.orgmdpi.com

Two key enzymes in the purine biosynthesis pathway utilize 10-CHO-THF as a cofactor:

Glycinamide (B1583983) ribonucleotide (GAR) transformylase (GART) : This enzyme catalyzes the transfer of a formyl group from 10-CHO-THF to GAR, forming formylglycinamide ribonucleotide (FGAR). mdpi.com

5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) : This enzyme facilitates the second folate-dependent step, where a formyl group is transferred to AICAR to form formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). mdpi.com

Disruption of the folate supply can block these steps, leading to an accumulation of intermediates like 5'-aminoimidazole-4-carboxamide ribonucleotide (ZMP) and hindering the production of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). mdpi.comnih.gov

Role in Thymidylate Biosynthesis

Folate plays an indispensable role in the synthesis of thymidylate (dTMP), a nucleotide unique to DNA. oregonstate.eduxiahepublishing.com This process involves the methylation of deoxyuridine monophosphate (dUMP) to form dTMP, a reaction catalyzed by the enzyme thymidylate synthase (TS). nih.govpnas.org

The folate coenzyme 5,10-methylenetetrahydrofolate (5,10-CH2-THF) serves a dual function in this reaction. It provides both the one-carbon methylene (B1212753) group and the reducing equivalents necessary for the methylation of dUMP. nih.gov During this reaction, 5,10-CH2-THF is oxidized to dihydrofolate (DHF). nih.gov For the cycle to continue, DHF must be reduced back to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). tavernarakislab.grmdpi.com Impairment of this pathway can lead to the misincorporation of uracil (B121893) into DNA, which can compromise genomic stability. xiahepublishing.com

Interconnections with Associated Metabolic Cycles

The folate cycle does not operate in isolation but is intricately linked with other crucial metabolic pathways, most notably the methionine cycle and the transsulfuration pathway. mdpi.comspandidos-publications.com These interconnections ensure a coordinated regulation of nucleotide synthesis, amino acid metabolism, and methylation reactions. tavernarakislab.gr

Folate-Methionine Cycle Interplay

The folate and methionine cycles are tightly coupled, forming a central hub in one-carbon metabolism. mdpi.comcreative-proteomics.com The key intersection point is the remethylation of homocysteine to methionine. mdpi.comnih.gov This reaction is catalyzed by methionine synthase, an enzyme that requires 5-methyltetrahydrofolate (5-CH3-THF) as the methyl donor and vitamin B12 as a cofactor. oregonstate.educreative-proteomics.com

This reaction is crucial for several reasons:

It regenerates methionine, an essential amino acid required for protein synthesis and the production of S-adenosylmethionine (SAM). fratnow.comcreative-proteomics.com

It converts 5-CH3-THF back to THF, allowing THF to re-enter the folate pool and be used for other one-carbon transfer reactions. creative-proteomics.com

It prevents the accumulation of homocysteine, an amino acid that, when elevated, is associated with various health risks. nih.govnih.gov

SAM, produced from methionine, is the primary methyl donor for the methylation of DNA, RNA, proteins, and lipids, playing a vital role in epigenetic regulation and other cellular processes. creative-proteomics.comoregonstate.edu

Transsulfuration Pathway Linkages

The folate and methionine cycles are also connected to the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids. nih.govmdpi.com When methionine is in excess, homocysteine can be directed away from the remethylation pathway and into the transsulfuration pathway. ahajournals.org

This pathway involves two key vitamin B6-dependent enzymes:

Cystathionine (B15957) β-synthase (CBS) : This enzyme catalyzes the condensation of homocysteine and serine to form cystathionine. ahajournals.orgfrontiersin.org

Cystathionine γ-lyase (CSE) : This enzyme then cleaves cystathionine to produce cysteine and α-ketobutyrate. nih.gov

The cysteine produced through this pathway is a precursor for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govcreative-proteomics.com Therefore, the interplay between the folate cycle, methionine cycle, and transsulfuration pathway links one-carbon metabolism to the regulation of the cellular redox state. tavernarakislab.grnih.gov

Riboflavin (B1680620) and Vitamin B12 Dependencies in Folate Metabolism

The intricate network of folate metabolism is critically dependent on the presence and availability of other essential micronutrients, particularly riboflavin (vitamin B2) and vitamin B12 (cobalamin). These vitamins act as cofactors for key enzymes that regulate the flow of one-carbon units, ensuring the proper functioning of pathways vital for DNA synthesis, amino acid metabolism, and methylation reactions.

Riboflavin, in its active form flavin adenine (B156593) dinucleotide (FAD), is an essential cofactor for methylenetetrahydrofolate reductase (MTHFR). cambridge.orgoregonstate.edu This enzyme catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulating form of folate. mdpi.comnih.gov 5-methyltetrahydrofolate then serves as a methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. cambridge.org Therefore, riboflavin status can significantly influence the activity of MTHFR and, consequently, the entire folate-dependent homocysteine remethylation pathway. oregonstate.edu

Vitamin B12 is an indispensable cofactor for methionine synthase (MTR), the enzyme that facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, yielding methionine and tetrahydrofolate. mdpi.comresearchgate.net A deficiency in vitamin B12 leads to the "trapping" of folate as 5-methyltetrahydrofolate, as the MTR-catalyzed reaction is the only way to metabolize this form of folate. rupress.org This functional folate deficiency, known as the "methyl trap," results in a depletion of other folate coenzymes necessary for purine and thymidylate synthesis, ultimately impairing DNA synthesis and leading to conditions like megaloblastic anemia. researchgate.netrupress.org The activity of MTR itself is maintained by another enzyme, methionine synthase reductase (MTRR), which utilizes S-adenosylmethionine to reactivate the cobalamin cofactor of MTR. nih.gov

The interplay between these vitamins is further highlighted by genetic variations in the enzymes involved. For instance, individuals with the MTHFR C677T polymorphism, which leads to reduced enzyme activity, may have an increased requirement for riboflavin to maintain normal homocysteine levels. oregonstate.edu

Enzymology of Folate Metabolism

The metabolic conversions of folate are orchestrated by a series of specialized enzymes. The function and regulation of these enzymes are crucial for maintaining cellular homeostasis and ensuring the appropriate distribution of one-carbon units for various biosynthetic pathways.

Dihydrofolate Reductase (DHFR) Activity and Regulation

Dihydrofolate reductase (DHFR) is a pivotal enzyme in folate metabolism, primarily responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. wikipedia.orgresearchgate.netatlasgeneticsoncology.org This reaction is essential for regenerating the THF pool, which is a precursor for various folate coenzymes required for the de novo synthesis of purines, thymidylate, and certain amino acids. researchgate.netatlasgeneticsoncology.org DHFR is ubiquitously expressed in all organisms and its levels peak at the G1/S phase of the cell cycle. atlasgeneticsoncology.org

The regulation of DHFR activity is complex, occurring at both the transcriptional and translational levels. For instance, DHFR can bind to its own mRNA, thereby repressing its own translation in a process of autoregulation. mdpi.com This regulatory mechanism is thought to prevent an excessive increase in enzyme levels when substrates or cofactors are not available. mdpi.com

Methylenetetrahydrofolate Reductase (MTHFR) Function and Polymorphisms

Methylenetetrahydrofolate reductase (MTHFR) is a key enzyme that directs the flow of one-carbon units between DNA synthesis and methylation reactions. nih.gov It catalyzes the NADPH-dependent, irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.comnih.gov This reaction is a critical step in the folate cycle, as 5-methyltetrahydrofolate is the primary methyl donor for the remethylation of homocysteine to methionine. mdpi.com

The gene encoding MTHFR is highly polymorphic, with two common variants, 677C>T (rs1801133) and 1298A>C (rs1801131), having significant clinical implications. mdpi.com The 677C>T polymorphism results in a thermolabile enzyme with reduced activity, leading to lower levels of 5-methyltetrahydrofolate and an accumulation of homocysteine. mdpi.comnih.gov The 1298A>C polymorphism also results in decreased enzyme activity, although to a lesser extent than the 677C>T variant. openaccessjournals.com These polymorphisms can affect an individual's susceptibility to various conditions, including cardiovascular disease, neural tube defects, and certain cancers. mdpi.comnih.gov

MTHFR PolymorphismEffect on Enzyme ActivityAssociated Clinical Implications
677C>T (rs1801133) Reduced activity, thermolabile enzymeHyperhomocysteinemia, increased risk of cardiovascular disease, neural tube defects, and certain cancers. mdpi.comnih.gov
1298A>C (rs1801131) Moderately reduced enzyme activityMay contribute to hyperhomocysteinemia and has been associated with various chronic diseases. mdpi.comopenaccessjournals.com

Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR) Roles

Methionine synthase (MTR) and methionine synthase reductase (MTRR) are two essential enzymes that work in concert to regenerate methionine from homocysteine. researchgate.netresearchgate.net MTR, a vitamin B12-dependent enzyme, catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, producing methionine and tetrahydrofolate. nih.govresearchgate.net This reaction is crucial for maintaining the methionine cycle and for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions. scielo.br

MTRR is responsible for maintaining the activity of MTR. researchgate.net It catalyzes the reductive methylation of the cobalamin cofactor of MTR, which can become oxidized and inactive during the catalytic cycle. nih.gov By keeping MTR in an active state, MTRR ensures the continuous remethylation of homocysteine. researchgate.net Genetic polymorphisms in both MTR and MTRR genes have been identified and are associated with altered homocysteine levels and susceptibility to various diseases. mdpi.comresearchgate.netscielo.br

Serine Hydroxymethyltransferase (SHMT) Mechanisms

Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that plays a central role in one-carbon metabolism. wikipedia.org It catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.govacs.org This reaction is a major source of one-carbon units for the cell. nih.gov

SHMT exists in both the cytoplasm (cSHMT or SHMT1) and mitochondria (mSHMT or SHMT2), encoded by distinct genes. nih.govacs.org While both isoforms catalyze the same reaction, they have different kinetic properties and play distinct roles in folate metabolism. acs.org The proposed mechanism for SHMT involves a retro-aldol cleavage of serine. nih.govacs.org The reaction is initiated by the formation of an external aldimine with PLP, followed by the cleavage of the Cα-Cβ bond of serine to release formaldehyde, which is then captured by tetrahydrofolate to form 5,10-methylenetetrahydrofolate. acs.org

Thymidylate Synthase (TYMS) and its Regulatory Aspects

Thymidylate synthase (TYMS) is a crucial enzyme for DNA synthesis and repair. researchgate.net It catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as the one-carbon donor. researchgate.netwikipedia.org This reaction is the sole de novo source of dTMP, an essential precursor for DNA replication. wikipedia.org The reaction catalyzed by TYMS is unique in folate metabolism as the tetrahydrofolate cofactor is oxidized to dihydrofolate during the one-carbon transfer. wikipedia.org

The expression of TYMS is tightly regulated. Similar to DHFR, TYMS can autoregulate its own synthesis by binding to its own mRNA and repressing translation. mdpi.com The promoter region of the TYMS gene contains a variable number of tandem repeats, which can influence the transcriptional activity of the gene and has been associated with the response to certain chemotherapeutic agents that target this enzyme. aacrjournals.org

EnzymeFunctionCofactor(s)
Dihydrofolate Reductase (DHFR) Reduces dihydrofolate to tetrahydrofolate. wikipedia.orgresearchgate.netNADPH
Methylenetetrahydrofolate Reductase (MTHFR) Reduces 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. mdpi.comnih.govFAD, NADPH
Methionine Synthase (MTR) Transfers a methyl group from 5-methyltetrahydrofolate to homocysteine. nih.govresearchgate.netVitamin B12
Methionine Synthase Reductase (MTRR) Maintains the activity of MTR through reductive methylation. nih.govresearchgate.netS-adenosylmethionine
Serine Hydroxymethyltransferase (SHMT) Converts serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. nih.govacs.orgPyridoxal phosphate (PLP)
Thymidylate Synthase (TYMS) Methylates dUMP to dTMP. researchgate.netwikipedia.org5,10-methylenetetrahydrofolate

Other Key Folate-Dependent Enzymes

Beyond the well-characterized roles of dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR), a number of other crucial enzymes participate in the intricate network of folate metabolism. These enzymes are vital for the transfer of one-carbon units, which are essential for the biosynthesis of nucleotides and amino acids. mdpi.com

Serine Hydroxymethyltransferase (SHMT)

Serine hydroxymethyltransferase (SHMT) is a pyridoxal phosphate (PLP)-dependent enzyme that plays a pivotal role in cellular one-carbon pathways. wikipedia.org It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgproteopedia.org This reaction is a major source of one-carbon units for various metabolic processes, including the synthesis of purines, thymidine, and methionine. proteopedia.orgnih.gov

SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. proteopedia.org While both isoforms catalyze the same reaction, they have distinct roles in one-carbon metabolism. nih.gov Mitochondrial SHMT2 is a key enzyme that converts serine to glycine, generating one-carbon units that are crucial for purine and pyrimidine (B1678525) synthesis to support DNA replication and repair. nih.gov The formate (B1220265) produced in the mitochondria from the carbon-3 of serine is a major precursor for the one-carbon units used in both purine and thymidylate biosynthesis in the cytosol. nih.gov Cytosolic SHMT1, on the other hand, regulates the distribution of one-carbon units between thymidylate synthesis and the remethylation of homocysteine. nih.gov

The activity of SHMT is implicated in various pathological conditions. For instance, SHMT inhibitors have been investigated as potential anti-cancer and anti-malarial drugs. wikipedia.orgresearchgate.net Overexpression of SHMT can facilitate cancer metastasis by increasing the production of glycine, which is essential for heme biosynthesis. proteopedia.org

Formimidoyltransferase Cyclodeaminase (FTCD)

Formimidoyltransferase cyclodeaminase (FTCD) is a bifunctional enzyme primarily found in the liver that links the catabolism of histidine with folate metabolism. wikipedia.orgmedlineplus.govmedlineplus.gov It catalyzes two sequential reactions:

Formimidoyltransferase activity: It transfers a formimino group from N-formiminoglutamate (a product of histidine breakdown) to tetrahydrofolate (THF), yielding 5-formiminotetrahydrofolate and glutamate (B1630785). wikipedia.orgmedlineplus.gov

Cyclodeaminase activity: It then converts 5-formiminotetrahydrofolate into 5,10-methenyltetrahydrofolate and ammonia. wikipedia.orgembopress.org

The 5,10-methenyltetrahydrofolate produced is a precursor for other active folate coenzymes, such as N5-formyl-THF and N10-formyl-THF, which are vital for the biosynthesis of nucleotides. embopress.org Mutations in the FTCD gene can lead to glutamate formiminotransferase deficiency, an inherited disorder characterized by elevated levels of formiminoglutamate in the urine. wikipedia.orgmedlineplus.gov

Methylenetetrahydrofolate Dehydrogenase (MTHFD)

Methylenetetrahydrofolate dehydrogenase (MTHFD) is a critical enzyme in folate-dependent one-carbon metabolism, essential for the biosynthesis of several amino acids and nucleotide bases. medchemexpress.com In eukaryotes, this enzyme is a trifunctional protein known as MTHFD1, possessing three distinct enzymatic activities:

Synthetase activity: Catalyzes the ATP-dependent conversion of formate and THF to 10-formyl-THF. nih.gov

Cyclohydrolase activity: Catalyzes the interconversion of 10-formyl-THF and 5,10-methenyl-THF. nih.gov

Dehydrogenase activity: Reduces 5,10-methenyl-THF to 5,10-methylene-THF. nih.gov

A mitochondrial isoform, MTHFD1L, catalyzes the reaction of formyl-tetrahydrofolate to formate and THF, which is crucial for de novo purine and thymidylate synthesis. nih.govnih.gov Overexpression of MTHFD1L has been observed in some cancers, suggesting it may serve as a therapeutic target. nih.govresearchgate.net Mutations in the MTHFD1 gene can disrupt enzyme activity and lead to conditions like combined immunodeficiency and megaloblastic anemia. wikipedia.org

Thymidylate Synthase (TS)

Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. nih.gov It catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate (5,10-CH2-THF) as the one-carbon donor. mdpi.com There are two main classes of thymidylate synthases, ThyA and ThyX, which are not evolutionarily related but perform the same function. nih.govresearchgate.net ThyA is the classic thymidylate synthase found in humans and most organisms, while ThyX is a flavin-dependent enzyme found in some microorganisms. pnas.org

Glycinamide Ribonucleotide (GAR) and Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylases

The de novo synthesis of purines requires two folate-dependent transformylase enzymes:

Glycinamide ribonucleotide (GAR) transformylase: This enzyme introduces the C8 carbon into the purine ring, converting GAR to formylglycinamide ribonucleotide (FGAR). nih.govmdpi.com

Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase: This enzyme adds the C2 carbon to the purine ring, converting AICAR to formylaminoimidazole carboxamide ribonucleotide (FAICAR). nih.govmdpi.com

Both of these enzymes utilize 10-formyltetrahydrofolate as the one-carbon donor. nih.govnih.gov Research suggests that the one-carbon sources for these two positions may differ, with glycine primarily contributing to the C8 position and histidine and formate being the main sources for the C2 position. nih.gov

Data Tables

Table 1: Key Folate-Dependent Enzymes and Their Functions

EnzymeAbbreviationFunctionFolate Substrate/Product
Serine HydroxymethyltransferaseSHMTReversible conversion of serine to glycineTetrahydrofolate (THF) -> 5,10-Methylenetetrahydrofolate (5,10-CH2-THF)
Formimidoyltransferase CyclodeaminaseFTCDHistidine catabolism and folate metabolism linkageTetrahydrofolate (THF) -> 5-Formiminotetrahydrofolate -> 5,10-Methenyltetrahydrofolate
Methylenetetrahydrofolate DehydrogenaseMTHFDInterconversion of folate cofactorsFormate + THF -> 10-Formyl-THF -> 5,10-Methenyl-THF -> 5,10-Methylene-THF
Thymidylate SynthaseTSDe novo synthesis of dTMP5,10-Methylenetetrahydrofolate (5,10-CH2-THF) -> Dihydrofolate (DHF)
Glycinamide Ribonucleotide TransformylaseGARTPurine biosynthesis (C8 insertion)10-Formyltetrahydrofolate
Aminoimidazole Carboxamide Ribonucleotide TransformylaseAICAR TransformylasePurine biosynthesis (C2 insertion)10-Formyltetrahydrofolate

Iii. Molecular and Cellular Mechanisms of Folate Action

Cellular Transport Systems for Folate

Folate, being a hydrophilic molecule and an anion at physiological pH, cannot efficiently diffuse across the lipid bilayer of cell membranes. nih.gov Therefore, its entry into cells is dependent on carrier-mediated transport systems. The two major players in this process are the Reduced Folate Carrier (RFC/SLC19A1) and the Proton-Coupled Folate Transporter (PCFT/SLC46A1). nih.govnih.gov While RFC is the primary transporter of folates into most systemic tissues at neutral pH, PCFT is the principal transporter responsible for the intestinal absorption of dietary folates in the acidic environment of the upper small intestine. nih.govnih.govnih.gov

Reduced Folate Carrier (RFC/SLC19A1) Mediated Transport

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the main route for folate uptake by cells from the systemic circulation. nih.govnih.gov It functions optimally at a neutral pH of approximately 7.4. nih.govwikipedia.org

RFC operates as an antiporter, facilitating the uptake of folate in exchange for intracellular organic phosphates. mdpi.comresearchgate.netnih.gov This anion exchange mechanism allows for the concentrative uptake of folates against their concentration gradient, driven by the electrochemical gradient of other organic anions. nih.govwikipedia.org The transporter recognizes the negatively charged glutamate (B1630785) portion of the folate molecule. frontierspartnerships.org The process is sensitive to the anionic environment, with transport being inhibited by various inorganic and organic anions, such as chloride, bicarbonate, and adenine (B156593) nucleotides. nih.govnih.gov

The transport activity of RFC is highly dependent on pH, with its optimal function observed at neutral pH (around 7.4). nih.govwikipedia.org As the extracellular pH decreases, the transporter's activity diminishes significantly, with very little transport occurring below pH 6.5. nih.gov This characteristic distinguishes it from the PCFT. The affinity of RFC for its substrates, such as reduced folates like 5-methyltetrahydrofolate, is typically in the low micromolar range (Kt ~ 1–5 μM). nih.govmdpi.com

Table 1: Kinetic Characteristics of Reduced Folate Carrier (RFC/SLC19A1)

Parameter Value Condition Reference
Optimal pH ~7.4 nih.govwikipedia.org
Transport Kt (for reduced folates) 1–5 µM nih.govmdpi.com
Transport Kt (for methotrexate) ~1.70 µM pH 7.4 aacrjournals.org

| Transport Kt (for methotrexate) | ~3.77 µM | pH 5.5 | aacrjournals.org |

Mechanism of Anion Exchange

Proton-Coupled Folate Transporter (PCFT/SLC46A1) Mechanisms

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, was identified as the primary mechanism for intestinal folate absorption. tandfonline.comresearchgate.net It is highly expressed on the apical membrane of enterocytes in the duodenum and proximal jejunum. bioivt.com

PCFT functions as a symporter, coupling the transport of folate to the co-transport of protons (H+) down their electrochemical gradient. nih.govbioivt.com This process is electrogenic, meaning it results in the net movement of a positive charge across the membrane for each folate molecule transported. physiology.orgphysoc.orgnih.gov The energy for this uphill transport of folates is derived from the proton gradient maintained across the cell membrane, particularly in the acidic microenvironment of the upper small intestine (pH 5.8-6.0). nih.govnih.gov The transport is not dependent on sodium, potassium, calcium, or magnesium ions. nih.gov

A defining characteristic of PCFT is its optimal function at an acidic pH, typically between 4.0 and 5.5. nih.govuniprot.org As the pH increases from this optimal range, transport activity decreases sharply, becoming almost negligible at a neutral pH above 7.0. nih.govnih.gov This pH-dependent activity is due to effects on both the transporter's affinity for its substrate (Kt) and the maximum transport velocity (Vmax). physiology.orgnih.gov The acidic environment protonates specific residues in the transporter, which is a prerequisite for folate binding and subsequent translocation across the membrane. uniprot.org

Table 2: Kinetic and Functional Characteristics of Proton-Coupled Folate Transporter (PCFT/SLC46A1)

Parameter Value/Characteristic Condition Reference
Optimal pH 4.0 - 5.5 uniprot.org
Transport Mechanism H+-coupled symport (electrogenic) nih.govbioivt.comphysiology.org
Influx Kt (for folates) ~0.2 - 2 µM physoc.org
Influx Km (for methotrexate) ~7 µM pH 6.5 physiology.org

| Influx Kt (for methotrexate) | ~1.03 µM | pH 5.5 | aacrjournals.org |


H+-Coupled Electrogenic Transport

Folate Receptor (FR) Family Mediated Endocytosis

Folate and its derivatives can enter cells through a process called receptor-mediated endocytosis, facilitated by the folate receptor (FR) family. nih.govmdpi.combiologists.com This family consists of high-affinity folate binding proteins that are often overexpressed in certain pathological conditions, such as cancer. nih.govnih.govresearchgate.net

The folate receptor family is comprised of four known isoforms: FRα, FRβ, FRγ, and FRδ, each with distinct tissue distribution and potential roles. nih.govresearchgate.netturkupetcentre.net

FRα (FOLR1): This is the most extensively studied isoform and is considered the "adult" receptor. researchgate.netmdpi.com It is a glycosylphosphatidylinositol (GPI)-anchored membrane protein with a high affinity for the active form of folate, 5-methyltetrahydrofolate (5-MTHF). nih.gov While its expression is limited in most normal tissues, it is notably present on the apical surfaces of some epithelial cells, such as those in the kidneys and lungs. turkupetcentre.net Importantly, FRα is frequently overexpressed in various cancers, including ovarian, lung, and breast carcinomas. nih.govresearchgate.net

FRβ (FOLR2): Also a GPI-anchored protein, FRβ is predominantly expressed in hematopoietic tissues like the placenta, spleen, and thymus. researchgate.netnih.gov It is also found on activated macrophages, which are often present in inflammatory sites and tumors. turkupetcentre.netnih.gov

FRγ (FOLR3): Unlike the other membrane-bound isoforms, FRγ is a secretory protein. researchgate.netturkupetcentre.net

FRδ (FOLR4): This isoform does not bind folic acid or its reduced forms. turkupetcentre.net

IsoformGenePrimary Location/Function
FRα FOLR1Adult tissues (e.g., kidney, lung), often overexpressed in cancer cells. researchgate.netturkupetcentre.netmdpi.com
FRβ FOLR2Placenta, hematopoietic tissues, activated macrophages. researchgate.netnih.gov
FRγ FOLR3Secretory protein. researchgate.netturkupetcentre.net
FRδ FOLR4Does not bind folate. turkupetcentre.net

The process of folate uptake via folate receptors involves several key steps:

Ligand Binding: Folate, or a folate-conjugated molecule, binds with high affinity to the folate receptor on the cell surface. nih.govnih.gov This binding event can induce a conformational change in the receptor. nih.gov

Internalization: The receptor-ligand complex is then internalized into the cell through endocytosis. nih.govbiologists.com This process involves the invagination of the cell membrane to form intracellular vesicles called endosomes. mdpi.comresearchgate.net The pathway of internalization can vary and may involve caveolae- or clathrin-mediated endocytosis. acs.orgmdpi.com The specific pathway utilized can be influenced by factors such as the multivalency of the folate conjugate. acs.org

Acidification and Release: Once inside the cell, the endosomes undergo acidification to a pH of approximately 5. mdpi.comresearchgate.net This acidic environment causes a conformational change in the folate receptor, leading to the dissociation and release of the folate molecule into the cytoplasm. mdpi.comresearchgate.netgoogle.com

Receptor Recycling: After releasing its cargo, the folate receptor is typically recycled back to the cell surface, where it can participate in further rounds of ligand uptake. mdpi.comnih.govgoogle.com Studies have shown that receptor occupancy does not appear to affect the rate of its internalization. acs.org

Isoform Diversity (FRα, FRβ, FRγ, FRδ)

Interplay and Redundancy of Folate Transporters Across Cell Types

Mammalian cells possess multiple systems for folate uptake, ensuring a continuous supply of this essential vitamin. Besides the folate receptors, the primary transporters are the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). mdpi.comnih.govnih.gov

Reduced Folate Carrier (RFC): This transporter is ubiquitously expressed in mammalian tissues and is considered the major route for folate delivery to systemic tissues at neutral pH. nih.govresearchgate.net It functions as an anion exchanger. nih.gov

Proton-Coupled Folate Transporter (PCFT): This transporter is most active at an acidic pH and is crucial for the intestinal absorption of dietary folates. mdpi.com It functions as a symporter, co-transporting protons with folate. nih.gov

The expression and activity of these transporters can vary significantly between different cell and tissue types, reflecting their distinct physiological roles. For instance, PCFT is highly expressed in the duodenum and jejunum for intestinal absorption, while RFC is the primary transporter in many other tissues. researchgate.netbiorxiv.org

There is evidence of redundancy and interplay among these transport systems. For example, if RFC function is compromised, the low-pH transport activity of PCFT can remain intact. This redundancy ensures that cells have alternative mechanisms to acquire folate, highlighting its critical importance. In some cancer cells, the expression levels of these transporters can be altered, which can impact the efficacy of antifolate drugs that rely on these transporters for cellular entry. nih.gov

Intracellular Processing and Interconversion of Folate Forms

Once inside the cell, folate undergoes a series of metabolic transformations to become biologically active and to be retained within the cellular environment.

Polyglutamylation and Deglutamylation Processes

A key step in intracellular folate metabolism is polyglutamylation. This process involves the addition of a chain of glutamate residues to the folate molecule, catalyzed by the enzyme folylpoly-γ-glutamate synthetase (FPGS). mdpi.comkoreamed.org

Polyglutamylation: The addition of the polyglutamate tail serves two main purposes. Firstly, it traps the folate within the cell, as the polyglutamylated forms are poor substrates for efflux transporters. koreamed.orgkoreamed.org Secondly, polyglutamylated folates are generally better substrates for the enzymes involved in one-carbon metabolism, enhancing their cofactor activity. mdpi.comkoreamed.orgresearchgate.net Tetrahydrofolate (THF) is the preferred substrate for FPGS. mdpi.com

Deglutamylation: The reverse process, the removal of glutamate residues, is catalyzed by γ-glutamyl hydrolase (GGH). koreamed.orgnih.gov This enzyme can shorten or completely remove the polyglutamate tail, converting the folate back to its monoglutamate form, which can then be exported from the cell. koreamed.orgkoreamed.orgoup.com

The balance between the activities of FPGS and GGH is crucial for maintaining intracellular folate homeostasis. koreamed.org

ProcessEnzymeFunction
Polyglutamylation Folylpoly-γ-glutamate synthetase (FPGS)Adds glutamate residues to enhance cellular retention and enzymatic activity. mdpi.comkoreamed.org
Deglutamylation γ-Glutamyl hydrolase (GGH)Removes glutamate residues, allowing for folate efflux. koreamed.orgnih.gov

Compartmentalization of Folate Derivatives within the Cell

Folate-mediated one-carbon metabolism is not uniformly distributed throughout the cell but is compartmentalized within different organelles, primarily the cytoplasm, mitochondria, and nucleus. nih.govnih.gov This compartmentalization allows for the spatial organization and regulation of distinct metabolic pathways. nih.gov

Cytoplasm: The cytoplasm is a major site of folate metabolism, where it is required for the de novo synthesis of purines and thymidylate, as well as the remethylation of homocysteine to methionine. nih.govnih.gov

Mitochondria: A significant portion of cellular folate, up to 40%, is located in the mitochondria. nih.gov Folates are transported into the mitochondria in their monoglutamate form by the mitochondrial folate transporter (SLC25A32). nih.govmdpi.com Within the mitochondria, folate metabolism is essential for generating formate (B1220265), which can then be exported to the cytoplasm to support biosynthetic reactions. nih.govnih.govfrontiersin.org The mitochondrial and cytoplasmic folate pools are distinct and not in direct equilibrium. nih.gov

Nucleus: There is growing evidence for the existence of folate-mediated reactions within the nucleus, particularly the synthesis of thymidylate from uridylate and serine. nih.gov

This compartmentalization necessitates the trafficking of folate derivatives between different cellular compartments to meet the metabolic demands of the cell. nih.gov

Molecular Interactions and Signaling Cascades

The influence of folate extends beyond its direct role in one-carbon metabolism, impacting various signaling pathways and molecular interactions that govern cell fate and function.

Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, which are the building blocks of DNA and RNA. oregonstate.edumdpi.com Specifically, 10-formyltetrahydrofolate is required for two steps in the purine (B94841) synthesis pathway, while 5,10-methylenetetrahydrofolate is the one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. aacrjournals.orgwikipedia.org This process is critical for DNA replication and repair. mdpi.comaacrjournals.org

A deficiency in folate can lead to an imbalance in DNA precursors, which can result in the misincorporation of uracil (B121893) into DNA. researchgate.netnih.gov This event triggers a "catastrophic repair cycle" where the cell attempts to remove the uracil, leading to DNA strand breaks, chromosomal damage, and genomic instability. researchgate.net The machinery involved in DNA and RNA synthesis, therefore, is critically dependent on a steady supply of folate derivatives. wikipedia.orgnih.gov Recent research has also highlighted that the enzyme dihydrofolate reductase (DHFR), which activates dietary folate, relies on NADPH, and under conditions of limited folate, the cytosolic enzyme NADK becomes essential for maintaining this NADPH supply to support nucleotide synthesis. bioengineer.org Furthermore, studies have shown that folic acid can bind directly to both DNA and RNA, potentially influencing their stability and conformation, although native structures are not significantly altered at low concentrations. researchgate.net

Folate interacts with a wide array of proteins, both directly and indirectly, to exert its biological functions. mdpi.com Direct interactions are exemplified by folate-dependent enzymes, where folate derivatives act as co-substrates. Key enzymes in one-carbon metabolism, such as dihydrofolate reductase (DHFR), thymidylate synthase (TS), and methylenetetrahydrofolate reductase (MTHFR), have specific binding sites for folate coenzymes. abcam.comabcam.com

Beyond enzymatic interactions, folate also binds with high affinity to specialized folate-binding proteins (FBPs) and folate receptors (FRs). abcam.comnih.govnih.gov There are three main types of folate transporters, including the folate receptors FOLR1 and FOLR2. nih.govnih.gov These receptors, particularly FOLR1 (also known as folate receptor alpha), are often overexpressed in various cancers. nih.govnih.gov FOLR1 is a glycosylphosphatidylinositol (GPI)-anchored protein that binds folate and its derivatives with high affinity, mediating their transport into the cell via receptor-mediated endocytosis. abcam.commdpi.commdpi.com

Indirectly, folate status influences the function of numerous proteins through methylation reactions. By providing the methyl group for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, folate affects the methylation of proteins, which can alter their activity, localization, and interaction with other molecules. oregonstate.edunih.gov

Interactive Table: Key Proteins Interacting with Folate

Protein/ReceptorFunctionType of InteractionCellular LocationReference
Dihydrofolate Reductase (DHFR)Reduces dihydrofolate to tetrahydrofolate, activating folate.Direct (Enzymatic)Cytoplasm abcam.comabcam.com
Thymidylate Synthase (TS)Catalyzes the conversion of dUMP to dTMP for DNA synthesis.Direct (Enzymatic)Cytoplasm, Nucleus oregonstate.edu
Methylenetetrahydrofolate Reductase (MTHFR)Converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.Direct (Enzymatic)Cytoplasm abcam.comabcam.com
Folate Receptor 1 (FOLR1/FRα)Binds and transports folate into cells via endocytosis.Direct (Binding/Transport)Cell Membrane abcam.comnih.govmdpi.com
Folate Receptor 2 (FOLR2/FRβ)Binds and transports folate, primarily on myeloid lineage cells.Direct (Binding/Transport)Cell Membrane mdpi.com
Folate-Binding Proteins (FBPs)General term for proteins that bind folate, including soluble and membrane-associated forms.Direct (Binding/Transport)Various (Serum, Milk, Cell Membranes) nih.govnih.gov

Recent evidence indicates that folate and its receptors, particularly FOLR1, are involved in cellular signaling pathways independent of their classic role in one-carbon metabolism. nih.govnih.gov Overexpression of FOLR1 in cancer cells has been linked to the activation of several signaling cascades that promote cell proliferation, survival, and metastasis. nih.govmdpi.com

Key signaling pathways influenced by folate/FOLR1 include:

JAK/STAT3 Pathway: The folate-FOLR1 complex can interact with other membrane proteins to activate the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. mdpi.comgulhanemedj.org Phosphorylated STAT3 then moves to the nucleus to activate the transcription of target genes associated with cell growth and survival. mdpi.com

ERK1/2 Pathway: The FOLR1-folate complex has been shown to physically interact with progesterone (B1679170) receptors, leading to the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2). mdpi.comresearchgate.net

Notch Signaling: Folic acid has been found to stimulate the Notch1 signaling pathway in embryonic neural stem cells, promoting their proliferation. news-medical.netnih.govmdpi.com This involves increasing the expression of Notch1 and its downstream target, Hes5. nih.govmdpi.com

Transcriptional Regulation: FOLR1 itself may act as a transcription factor, promoting the expression of genes involved in stem cell maintenance and proliferation. mdpi.com

These findings suggest a broader role for folate in regulating cell fate decisions through complex signaling networks. nih.govresearchgate.net

Iv. Folate Biosynthesis

De Novo Biosynthesis Pathways in Microorganisms

The journey to construct the pteridine (B1203161) core of folate begins with guanosine (B1672433) triphosphate (GTP), a ubiquitous molecule derived from purine (B94841) biosynthesis. The initial and rate-limiting step is catalyzed by the enzyme GTP cyclohydrolase I (GTPCHI), which orchestrates a complex transformation of GTP to form 7,8-dihydroneopterin (B1664191) triphosphate.

Following the formation of 7,8-dihydroneopterin triphosphate, the pathway proceeds through a series of enzymatic modifications. An enzyme with phosphatase activity removes the phosphate (B84403) groups, and dihydroneopterin aldolase (B8822740) then cleaves a two-carbon unit from the side chain of dihydroneopterin. The final step in the formation of the pteridine precursor is catalyzed by 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), which adds a pyrophosphate group to create 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This activated pteridine molecule is now ready for condensation with pABA.

The second major precursor for folate synthesis is p-aminobenzoic acid (pABA). The biosynthesis of pABA starts from chorismate, a key branch-point intermediate in the shikimate pathway, which is also responsible for the production of aromatic amino acids. The conversion of chorismate to pABA is a two-step enzymatic process.

First, the enzyme aminodeoxychorismate synthase converts chorismate into 4-amino-4-deoxychorismate. Subsequently, 4-amino-4-deoxychorismate lyase catalyzes the removal of pyruvate (B1213749) and facilitates the aromatization of the ring to yield pABA.

Table 1: Enzymes in the Pteridine and PABA Biosynthesis Pathways

Pathway Precursor Enzyme Product
Pteridine Synthesis Guanosine Triphosphate (GTP) GTP cyclohydrolase I (GTPCHI) 7,8-dihydroneopterin triphosphate
7,8-dihydroneopterin triphosphate Phosphatase 7,8-dihydroneopterin
7,8-dihydroneopterin Dihydroneopterin aldolase 6-hydroxymethyl-7,8-dihydropterin
6-hydroxymethyl-7,8-dihydropterin 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)
PABA Synthesis Chorismate Aminodeoxychorismate synthase 4-amino-4-deoxychorismate
4-amino-4-deoxychorismate 4-amino-4-deoxychorismate lyase p-Aminobenzoic acid (PABA)

With both the activated pteridine moiety (DHPPP) and pABA synthesized, the next step is their condensation, a reaction catalyzed by dihydropteroate (B1496061) synthase (DHPS). This enzyme joins DHPPP and pABA to form 7,8-dihydropteroate. Subsequently, dihydrofolate synthetase (DHFS) adds a glutamate (B1630785) residue to dihydropteroate, yielding dihydrofolate (DHF).

Dihydrofolate itself is not yet the biologically active form of the coenzyme. It must first be reduced to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR), a reaction that utilizes NADPH as a cofactor. Tetrahydrofolate is the central molecule from which a variety of folate coenzymes are derived, each carrying a one-carbon unit at different oxidation levels.

To be retained and effectively utilized within the cell, tetrahydrofolate undergoes polyglutamylation. This process involves the addition of a chain of glutamate residues to the molecule, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamate tail enhances the affinity of the folate coenzyme for the enzymes that utilize it and prevents its diffusion across cellular membranes. In some bacteria, such as E. coli, the DHFS and FPGS activities are carried out by a single bifunctional protein.

Table 2: Final Steps of Folate Biosynthesis

Precursors Enzyme Product
DHPPP + pABA Dihydropteroate synthase (DHPS) 7,8-Dihydropteroate
7,8-Dihydropteroate + Glutamate Dihydrofolate synthetase (DHFS) Dihydrofolate (DHF)
Dihydrofolate (DHF) Dihydrofolate reductase (DHFR) Tetrahydrofolate (THF)
Tetrahydrofolate (THF) Folylpolyglutamate synthetase (FPGS) Tetrahydrofolate polyglutamate

(Continued)

p-Aminobenzoic Acid (PABA) Production

Folate Biosynthesis in Plants

Similar to microorganisms, plants are capable of synthesizing their own folate, which is an essential vitamin for their growth and development. The biosynthetic pathway in plants shares many similarities with the microbial pathway, utilizing the same three basic components: a pteridine precursor, p-aminobenzoic acid (pABA), and a glutamate moiety. However, a key distinguishing feature of folate biosynthesis in plants is its compartmentalization within different subcellular organelles.

The synthesis of folate in plant cells is a distributed process, with different stages of the pathway occurring in separate organelles. The synthesis of the pABA precursor from chorismate takes place within the plastids.

The pteridine branch of the pathway is initiated in the cytosol with the conversion of GTP to dihydroneopterin triphosphate by GTP cyclohydrolase I. The subsequent steps leading to the formation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) also occur in the cytosol.

The condensation of the pteridine and pABA moieties, however, occurs in the mitochondria. The enzymes dihydropteroate synthase (DHPS) and dihydrofolate synthetase (DHFS) are located in the mitochondrial matrix. This is also where dihydrofolate (DHF) is reduced to the active tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). The final step of polyglutamylation, catalyzed by folylpolyglutamate synthetase (FPGS), occurs in the mitochondria, cytosol, and plastids, which allows for the distribution and retention of folate coenzymes throughout the cell. This compartmentalization necessitates the transport of intermediates, such as pterins from the cytosol and pABA from the plastids, into the mitochondria.

The regulation of folate biosynthesis in plants is a complex process that is not yet fully understood, in part due to the pathway's high degree of compartmentalization. It is evident that the pathway is tightly controlled to meet the metabolic demands of the plant cell. Regulation is thought to occur at multiple levels, including transcriptional control of the biosynthetic genes and feedback inhibition of key enzymes.

Research indicates that the expression of genes encoding folate biosynthetic enzymes can be influenced by developmental cues and environmental factors such as light. Metabolic feedback is also a critical regulatory mechanism. It is proposed that the reaction catalyzed by GTP cyclohydrolase I is a rate-determining step in the pathway. The activities of key enzymes are likely modulated by the intracellular concentrations of folate end-products, allowing the plant to adjust the rate of folate synthesis in response to its metabolic needs.

V. Analytical Methodologies for Folate Species in Research

Chromatographic Techniques

Chromatographic methods are essential for separating individual folate forms from complex mixtures, which is a critical step that microbiological or protein-binding assays cannot achieve. researchgate.netresearchgate.net These techniques allow for the specific measurement of different folate vitamers, providing more detailed information than total folate content alone. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for folate analysis, offering high resolution and the ability to quantify individual folate monoglutamates and polyglutamates. researchgate.netresearchgate.net The versatility of HPLC is enhanced by coupling it with various detectors, each offering distinct advantages in sensitivity and specificity.

UV-Vis Detection: HPLC with Ultraviolet-Visible (UV-Vis) detection is a widely used method for folate determination. researchgate.netinnovareacademics.in The pterin (B48896) ring structure in folate molecules exhibits strong UV absorbance, allowing for quantification. A common method involves monitoring the absorbance at specific wavelengths, such as 255 nm. japtronline.com While robust, UV detection can sometimes lack the sensitivity required for trace-level analysis in complex biological samples. acs.org

Fluorescence Detection: For enhanced sensitivity, fluorescence detection is employed. While folic acid itself is not fluorescent, some of its reduced derivatives, like 5-methyltetrahydrofolate (5-MTHF), exhibit native fluorescence. researchgate.netacs.org To analyze total folates or non-fluorescent forms, a pre-column or post-column derivatization or conversion step can be implemented. One such method involves the chemical conversion of all folate forms to 5-MTHF, which can then be detected fluorometrically, achieving very low detection limits (e.g., 0.02 pmol per injection). researchgate.net

Mass Spectrometry (MS) Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for folate analysis due to its superior specificity, sensitivity, and speed. researchgate.netbevital.nonih.gov This technique can overcome the limitations of other detectors by distinguishing between structurally similar folate species, including isomers and isobars, which is often challenging. nih.gov LC-MS/MS methods have been developed for the simultaneous quantification of multiple folate species and their catabolites in serum and other biological matrices. bevital.no The analytes are typically identified by their specific parent and product ions and retention times. bevital.no Despite its power, challenges in LC-MS/MS analysis remain, including the potential for interconversion of labile folate species during sample preparation. nih.gov

Table 1: Performance Characteristics of Various HPLC Methods for Folate Analysis

Analytical Method Analyte(s) Sample Matrix Limit of Detection (LOD) Limit of Quantification (LOQ) Reference
LC-MS/MS 5mTHF, hmTHF, FA, 5fTHF, pABG, apABG Serum 0.07–0.52 nmol/L Not Specified bevital.no
HPLC-Fluorescence Total Folates (as 5-MTHF) Foodstuffs 0.02 pmol/injection Not Specified researchgate.net
LC-MS PGA, CHOTHF General 0.6 ng (on column) Not Specified nih.gov

| LC-MS/MS | 5MTHF, 5FTHF, THF, FA | Yeast Extract | Not Specified | Not Specified | acs.org |

Note: 5mTHF: 5-methyltetrahydrofolate; hmTHF: 5,10-methenyltetrahydrofolate; FA: Folic Acid; 5fTHF: 5-formyltetrahydrofolate; pABG: p-aminobenzoylglutamate; apABG: acetamidobenzoylglutamate; PGA: Pteroylglutamic acid; CHOTHF: 5-formyltetrahydrofolic acid (folinic acid); THF: Tetrahydrofolate. Recovery percentages for the LC-MS/MS method in yeast extract ranged from 96 to 114%. acs.org

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of water-soluble vitamins like folate. researchgate.net This technique is particularly well-suited for separating charged, polar compounds with high efficiency and speed. researchgate.net CE methods have been developed for determining folic acid in pharmaceutical preparations, food products, and biological fluids. researchgate.netnih.gov

The separation in CE is typically achieved in a fused-silica capillary using a buffer solution, such as a phosphate-borate buffer. researchgate.net Detection can be accomplished using various methods, including UV detection or, for enhanced sensitivity, chemiluminescence (CL). researchgate.netnih.gov A CE-CL method based on the enhancing effect of folic acid on the luminol-BrO⁻ reaction demonstrated a very low detection limit of 2.0 x 10⁻⁸ M. nih.govcapes.gov.br This method was successfully applied to determine folic acid in pharmaceutical tablets, apple juice, and human urine, with relative standard deviations for peak area and migration time being 1.5% and 1.1%, respectively. nih.govcapes.gov.br

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic and Structural Characterization Methods

Spectroscopic techniques are indispensable for the fundamental characterization of the physicochemical properties of folate sodium and its derivatives in the solid state. These methods provide detailed information about molecular structure, bonding, and electronic transitions.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular fingerprint by probing the vibrations of chemical bonds. nih.gov These methods are highly effective for characterizing folic acid and its sodium salts, revealing the influence of protonation on their molecular structure. researchgate.netnih.gov

In the analysis of folic acid and its sodium salts (dianion Na₂HFol and trianion Na₃Fol), distinct spectral signatures are observed for the glutamic acid (or glutamate) and pterin moieties. researchgate.netnih.gov Key vibrational bands, such as the C=O stretching vibrations and pterin ring vibrations, show characteristic shifts depending on the deprotonation state of the molecule. researchgate.net For instance, the C=O stretching vibrations in folic acid appear in the 1662-1718 cm⁻¹ region of the IR and Raman spectra. researchgate.net Raman spectroscopy is particularly advantageous for analyzing aqueous samples or tissues due to the weak Raman signal of water. nih.gov These techniques have also been used to confirm the synthesis of folate derivatives, for example, by observing the disappearance of the S-H bond's characteristic absorption peak and the appearance of an S-S or C-S bond peak. mdpi.com

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level structural and dynamic information on solid samples like this compound. researchgate.net ¹³C solid-state NMR, often using Cross-Polarization Magic Angle Spinning (CP-MAS), provides detailed insights into the local chemical environment of each carbon atom in the folate molecule. nih.govresearchgate.net

Studies on folic acid have used ¹³C CP-MAS experiments to determine site-specific chemical shifts and spin-lattice relaxation times. nih.govresearchgate.net The chemical shifts are highly sensitive to the local electronic structure; for example, carbon nuclei in the aromatic pterin ring and those bonded to electronegative oxygen atoms exhibit higher chemical shifts (a deshielding effect). nih.gov In contrast, carbons in the more flexible glutamic acid tail show lower chemical shifts. nih.gov This detailed analysis allows for the correlation of structure and dynamics on an atomic scale. nih.gov Solid-state NMR has been instrumental in characterizing folic acid and its sodium salt forms, with the interpretation of spectra often supported by Density Functional Theory (DFT) calculations. researchgate.netnih.gov

Table 2: Representative ¹³C Solid-State NMR Data for Folic Acid

Carbon Atom Isotropic Chemical Shift (ppm) Spin-Lattice Relaxation Time (s)
C23, C20, C17, C4 High 816 (for C23)
C21, C22, C9, C19 Low Not specified
C7 Not specified 416
C14 Not specified 816

Source: Data compiled from research on the atomic resolution of folic acid using solid-state NMR. nih.govresearchgate.net

UV-Visible Diffuse-Reflectance Spectroscopy (DRS) is an analytical technique used to obtain the UV-Vis absorption spectrum of solid, powdered samples, such as this compound. mpg.de Unlike standard transmission spectroscopy, which is used for solutions, DRS analyzes light that is scattered from the sample surface. mpg.de The technique is based on the Schuster-Kubelka-Munk theory, which relates the diffuse reflectance to the absorption and scattering properties of the material. mpg.de

UV-VIS DRS has been used as part of a comprehensive characterization of folic acid and its sodium salts, alongside thermal and other spectroscopic methods. researchgate.netnih.gov The electronic transitions within the pterin and p-aminobenzoylglutamic acid parts of the folate molecule give rise to characteristic absorption bands in the UV-Vis region. The technique can be used to study the bulk structure and has been applied to characterize folate-conjugated nanocomposites. researchgate.netkashanu.ac.ir For example, the characteristic absorbance of a drug loaded into a folate-conjugated nanoparticle could be clearly identified in the composite's absorption spectrum. researchgate.net

X-ray Diffractometry for Folate Structures

While specific crystallographic data for "this compound" is not extensively published, the principles of X-ray diffraction have been applied to folic acid and its derivatives. These studies are crucial for understanding the fundamental structure-function relationships of folates. The precise structural information obtained from X-ray diffractometry can help in:

Elucidating the binding mechanisms of folates to proteins and enzymes.

Designing and developing antifolate drugs that target specific enzymes in the folate pathway.

Understanding the chemical stability and reactivity of different folate forms.

The process involves growing a single crystal of the folate compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and computationally analyzed to generate an electron density map, from which the molecular structure is determined.

Bioanalytical and Biochemical Assays

Bioanalytical and biochemical assays are essential for quantifying the concentration of folates in biological and food matrices. These methods are often based on the biological activity or specific binding properties of folates.

The microbiological assay is a traditional and widely recognized method for the determination of total folate content. mdpi.comresearchgate.net This assay relies on the principle that certain microorganisms require folate for growth. The most commonly used microorganism is Lactobacillus rhamnosus (ATCC 7469), which is auxotrophic for folate, meaning it cannot synthesize the vitamin and its growth is directly proportional to the amount of folate present in the culture medium. mdpi.comr-biopharm.comeaglebio.com The bacterial growth is typically measured by turbidimetry using a microplate reader. eaglebio.comoup.com

Over the years, several enhancements have been developed to improve the reliability and convenience of the microbiological assay:

Enzyme Treatment: To measure total folate, all folate forms, including polyglutamates, must be converted to monoglutamates. This is achieved by treating the sample with enzymes like conjugase (γ-glutamyl hydrolase). oup.com Additionally, enzymes such as α-amylase and protease can be used to release folates bound to starch and proteins in the food matrix. oup.com

Use of Cryoprotected Cultures: To overcome the difficulty of maintaining viable bacterial cultures, glycerol-cryoprotected cultures have been introduced. oup.com These cultures can be prepared in large batches, frozen, and stored for later use, which saves time and labor. oup.com

Microaerophilic Enrichment: The growth of Lactobacillus rhamnosus can be enhanced by providing a microaerophilic environment with low oxygen and high carbon dioxide levels. oup.com This procedure can improve the recovery and growth of cryoprotected cultures. oup.com

Microtiter Plate Format: The use of 96-well microtiter plates has semi-automated the assay, allowing for higher throughput and smaller sample volumes. eaglebio.comoup.com

Despite these enhancements, the microbiological assay can be time-consuming and may be influenced by other compounds in the sample that can either promote or inhibit bacterial growth. mdpi.com

Ligand binding assays are based on the specific and high-affinity binding of folates to a binding protein. researchgate.net These assays, which include competitive protein binding assays (CPBA) and radioimmunoassays (RIA), are commonly used in clinical and research settings. ontosight.ainih.gov

Competitive Protein Binding Assays (CPBA): In a CPBA, an unknown amount of folate in a sample competes with a known amount of labeled folate for a limited number of binding sites on a folate-binding protein (FBP). nih.govresearchgate.net The FBP is often sourced from milk. nih.gov The amount of labeled folate bound to the protein is inversely proportional to the concentration of folate in the sample. ontosight.ai This method is generally simpler and offers higher throughput than the microbiological assay. researchgate.net However, results can vary between different commercial kits. nih.gov An enzyme-linked competitive binding assay has also been developed, using an enzyme-labeled folate conjugate instead of a radiolabel. tandfonline.com

Radioimmunoassays (RIA): RIA is a highly sensitive and specific type of ligand binding assay that uses a radioactive isotope (e.g., ¹²⁵I or ³H) to label the folate. ontosight.ai The principle involves competition between the radiolabeled folate and the unlabeled folate in the sample for binding to a specific antibody. ontosight.ai After separation of the bound and free folate, the amount of radioactivity in the bound fraction is measured. ontosight.ai RIA offers high sensitivity and specificity for folate measurement. ontosight.ai However, it requires specialized equipment and involves the handling of radioactive materials, which poses safety and disposal challenges. ontosight.ai

Assay TypePrincipleAdvantagesDisadvantages
Microbiological Assay Measures growth of folate-dependent bacteria (L. rhamnosus)Measures total biologically active folate, sensitive, inexpensive researchgate.netwindows.netTime-consuming, potential for interference mdpi.comresearchgate.net
CPBA Competition between labeled and unlabeled folate for binding to FBPHigh throughput, simpler than microbiological assay researchgate.netVariability between kits nih.gov
RIA Competition between radiolabeled and unlabeled folate for antibody bindingHigh sensitivity and specificity ontosight.aiRequires radioactive materials and specialized equipment ontosight.ai

Spectrophotometric Quantification Techniques

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of folic acid in pharmaceutical preparations. researchgate.netijpsr.com This technique is based on the measurement of light absorption by the analyte in the ultraviolet and visible regions of the electromagnetic spectrum. Folic acid exhibits characteristic absorption maxima that can be used for its quantification.

The UV spectrum of folic acid typically shows absorption maxima at around 255 nm, 282.5 nm, and 377.2 nm, depending on the solvent and pH. researchgate.netsielc.comjaptronline.com A common approach involves dissolving the sample in a basic solution, such as 0.1 N NaOH or a phosphate (B84403) buffer at pH 9.0, and measuring the absorbance at a specific wavelength. researchgate.netjaptronline.com The concentration is then determined using a standard calibration curve. ijpsr.com

A challenge with spectrophotometric methods is the influence of pH on the UV spectrum of folic acid. researchgate.net To overcome this, derivative spectrophotometry can be employed. By calculating the first or higher-order derivative of the absorbance spectrum, the influence of pH can be minimized, allowing for accurate quantification even in samples with varying pH. researchgate.net

TechniquePrincipleTypical WavelengthsKey Features
UV-Vis Spectrophotometry Measures light absorbance of folic acid~255 nm, ~282.5 nm, ~377.2 nm researchgate.netsielc.comjaptronline.comSimple, rapid, cost-effective researchgate.netijpsr.com
Derivative Spectrophotometry Uses the derivative of the absorbance spectrume.g., 377.2 nm (first derivative) researchgate.netMinimizes pH interference researchgate.net

Challenges and Considerations in Folate Analysis

The analysis of folates is inherently challenging due to the chemical nature of these compounds. tandfonline.comnih.gov Their instability and the presence of multiple, interconvertible forms require careful consideration during sample preparation and analysis to ensure accurate results. nih.govacs.org

Folate derivatives, particularly the reduced forms like tetrahydrofolate (THF) and dihydrofolate (DHF), are highly unstable. fao.org They are susceptible to degradation through oxidation, cleavage of the C-9-N-10 bond, and interconversion, which can be influenced by several factors:

Oxidation: Reduced folates are readily oxidized by atmospheric oxygen, leading to a loss of biological activity. tandfonline.comnih.gov The use of antioxidants, such as ascorbic acid and 2-mercaptoethanol, during sample extraction is crucial to protect these labile compounds. windows.netnih.gov

pH: The stability and interconversion of folate derivatives are highly pH-dependent. tandfonline.comnih.gov For instance, 5,10-methenyl-THF is favored at low pH (<4.5) but is unstable at higher pH, where it can convert to 5-formyl-THF or 10-formyl-THF. acs.org THF is unstable at low pH. nih.gov Most folate species are generally more stable in a pH range of 5-10. tandfonline.com

Light and Heat: Exposure to ultraviolet light and high temperatures can accelerate the degradation of folates. tandfonline.comrsc.org Folic acid itself is known to be sensitive to photodegradation. tandfonline.com Therefore, samples should be protected from light and processed at low temperatures whenever possible. rsc.org

Interconversion: Some folate derivatives can interconvert during sample processing. For example, 5,10-methenyltetrahydrofolate and 5-formyltetrahydrofolate can interconvert depending on the pH. nih.gov

Derivatization for Stability: To overcome the instability of certain folates, derivatization techniques have been developed. For example, reductive methylation can be used to stabilize folates, preventing their interconversion and degradation during analysis. acs.orgacs.org This approach has been shown to significantly increase the stability and analytical sensitivity for the most unstable folate species. acs.org

The stability of different folate derivatives varies. Folic acid, the most oxidized form, is significantly more stable than the naturally occurring reduced folates. fao.org 5-methyltetrahydrofolate, the main form in circulation, is relatively stable, whereas THF and 5,10-methylene-THF are particularly labile. nih.govnih.govnih.gov The half-life of 5,10-methylene-THF has been reported to be less than 30 minutes at 4°C. acs.org

Isomerization and Oxidation Artifacts

Folate species are highly susceptible to degradation and interconversion, which can lead to the formation of analytical artifacts. nih.govresearchgate.net These transformations can be triggered by various factors encountered during sample handling, storage, and analysis, such as exposure to light, heat, oxygen, and inappropriate pH levels. nih.govtandfonline.com

Isomerization: This process involves the conversion of one folate isomer into another. For instance, 5,10-methenyltetrahydrofolate can be unstable in acidic conditions and may convert to other forms. tandfonline.com The formation of isoaspartyl (isoAsp) residues from asparagine deamidation and aspartic acid isomerization is another example of a modification that can occur, affecting protein structure and function. nih.gov While this is a broader protein modification, it highlights the types of spontaneous chemical changes that can affect biological molecules.

Oxidation: Reduced folates are particularly prone to oxidation, which can be initiated by free radicals. core.ac.uk This degradation can lead to the formation of inactive products, such as p-aminobenzoyl-glutamate (pABG), which has been identified in human serum samples. mdpi.com The presence of antioxidants, such as ascorbic acid and 2-mercaptoethanol, is often necessary during sample extraction to minimize oxidative losses. service.gov.uk

The table below summarizes key folate species and their stability challenges:

Folate SpeciesCommon Artifacts/InstabilityContributing Factors
5,10-Methylene THFInterconversionAcidic pH tandfonline.com
5,10-Methenyl THFInterconversionAcidic pH tandfonline.com
Tetrahydrofolate (THF)OxidationExposure to oxygen, light, heat tandfonline.com
5-Formyl THFOxidationExposure to oxygen, light, heat tandfonline.com
Dihydrofolate (DHF)OxidationExposure to oxygen, light, heat tandfonline.com

This table is interactive. You can sort and filter the data by clicking on the column headers.

Matrix Effects and Interferents in Complex Samples

The accuracy of folate analysis, particularly with LC-MS/MS, can be significantly affected by the sample matrix. Matrix effects arise from the co-elution of other compounds in the sample that can suppress or enhance the ionization of the target folate species, leading to inaccurate quantification. tandfonline.com

Common sources of interference include:

Proteins and Phospholipids: These are major components of biological samples like plasma, serum, and tissues that can interfere with chromatographic separation and MS signal resolution. tandfonline.com

Other B Vitamins: The presence of other B vitamins can sometimes interfere with folate analysis, depending on the method used. nutritionalassessment.org

Therapeutic Drugs: Certain pharmaceuticals, such as methotrexate (B535133) and leucovorin, can cross-react with folate-binding proteins used in some assays, leading to erroneous results. labcorp.comqehbpathology.uk

Hemolysis: The rupture of red blood cells (hemolysis) can significantly increase measured folate values because red blood cells have high concentrations of folate. Therefore, hemolyzed samples are generally unsuitable for analysis. qehbpathology.uksintmaria.betestcatalog.org

High Protein Concentrations: Samples with extremely high total protein concentrations, as seen in conditions like Waldenström's macroglobulinemia, may not be suitable for certain assays due to the potential for protein gel formation. labcorp.comqehbpathology.uk

Biotin (B1667282): High doses of biotin (vitamin B7) can interfere with some folate immunoassays. It is often recommended that patients discontinue high-dose biotin supplements for at least 8-72 hours before sample collection. labcorp.comqehbpathology.uksintmaria.be

The following table details potential interferents and their effects on folate analysis:

InterferentEffect on Folate AnalysisSample Types Affected
Proteins/PhospholipidsSignal suppression/enhancement, chromatographic interference tandfonline.comPlasma, serum, tissues tandfonline.com
Methotrexate/LeucovorinCross-reactivity in binding assays labcorp.comqehbpathology.ukClinical samples labcorp.comqehbpathology.uk
HemolysisFalsely elevated folate levels sintmaria.betestcatalog.orgBlood-based samples sintmaria.betestcatalog.org
High Total ProteinAssay interference (e.g., gel formation) labcorp.comqehbpathology.ukSerum, plasma labcorp.comqehbpathology.uk
High-dose BiotinInterference with immunoassays labcorp.comsintmaria.beClinical samples labcorp.comsintmaria.be

This table is interactive. You can sort and filter the data by clicking on the column headers.

Development of Robust Extraction and Purification Protocols

To overcome the challenges of folate instability and matrix interference, the development of effective extraction and purification protocols is paramount. tandfonline.com The choice of method depends on the sample matrix, the physicochemical properties of the folate species being analyzed, and the detection system used. tandfonline.com

Key steps and techniques in sample preparation include:

Enzymatic Digestion: A "tri-enzyme" extraction using amylase, protease, and a deconjugase (such as hog kidney or chicken pancreas deconjugase) is often employed for food samples to release folates from the food matrix and to cleave the polyglutamate tails to monoglutamates for easier analysis. service.gov.ukresearchgate.netresearchgate.net

Protein Precipitation: For biological samples, protein precipitation is a common step to remove interfering proteins. Acidification can be used to precipitate proteins and also helps to release folates from folate-binding proteins. mdpi.com

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and concentration. researchgate.net Various sorbents can be used, including:

Anion Exchange (SAX): Strong anion exchange cartridges are frequently used to purify folate extracts. tandfonline.comresearchgate.net

Reversed-Phase Sorbents: Phenyl and cyclohexyl bonded silicas have also been shown to be effective for purifying folate from food extracts. researchgate.netslu.se

Styrene-Divinylbenzene-based Columns: These have been identified for their high capacity and quantitative recovery of certain folate species. researchgate.netacs.org

Affinity Chromatography: This highly selective technique uses immobilized folate-binding protein (FBP) to capture folate species from a sample extract. tandfonline.comservice.gov.uk This method provides excellent cleanup and concentration, though the affinity media is not always commercially available and may have a limited lifespan. service.gov.uknih.gov

The table below outlines various extraction and purification techniques and their applications in folate analysis:

TechniquePrincipleApplicationAdvantagesDisadvantages
Tri-enzyme DigestionUses amylase, protease, and deconjugase to release and deconjugate folates. service.gov.ukFood matrices service.gov.ukMaximizes folate recovery. service.gov.ukOptimal conditions can vary between sample types. service.gov.uk
Protein PrecipitationRemoves proteins by altering solvent composition or pH. mdpi.comBiological fluids (plasma, serum) tandfonline.comSimple and effective for removing bulk proteins. tandfonline.comMay not remove all interferents.
Solid-Phase Extraction (SPE)Separates components based on physical and chemical properties. researchgate.netFood and biological samples tandfonline.comGood for cleanup and concentration. service.gov.ukSelectivity can be limited depending on the sorbent. service.gov.uk
Affinity ChromatographyUses immobilized folate-binding protein for selective capture. nih.govFood and biological samples tandfonline.comHighly selective and provides significant cleanup. service.gov.uknih.govMedia may not be commercially available and can have limited stability. service.gov.uk

This table is interactive. You can sort and filter the data by clicking on the column headers.

Vi. Advanced Research Concepts and Methodologies

In Vitro Cellular and Biochemical Models for Folate Studies

In vitro models are fundamental for dissecting the molecular mechanisms of folate transport, metabolism, and function in a controlled environment. These systems allow for precise manipulation and measurement, free from the systemic complexities of a whole organism.

Immortalized Cell Lines and Primary Cell Culture Systems

Cell cultures are a cornerstone of folate research, offering reproducible and scalable systems to study cellular processes. Both immortalized cell lines, which can proliferate indefinitely, and primary cells, which are isolated directly from tissue, serve distinct but complementary purposes.

Immortalized cell lines derived from human cancers are frequently used due to their robustness and well-characterized genetics. For instance, Caco-2 cells, originating from a human colon adenocarcinoma, are a key model for studying intestinal folate absorption. nih.gov These cells differentiate to form a polarized monolayer that mimics the small intestinal epithelium, expressing critical folate transporters like the proton-coupled folate transporter (PCFT). nih.govmdpi.com Other commonly used lines include human embryonic kidney (HEK293) cells, often used for overexpressing specific folate transporters to study their function, and various cancer cell lines like HeLa, KB, MCF-7, and HT-29, which are instrumental in cancer-focused folate research. mdpi.comresearchgate.netresearchgate.netmdpi.com

Primary cell cultures, while more challenging to maintain, offer the advantage of more closely representing the physiology of healthy tissue. For example, primary human lymphocytes and hepatocytes are used to investigate folate's role in the immune system and liver metabolism, respectively. aai.org Studies using primary human CD8+ T lymphocytes have shown that folate deficiency can specifically inhibit their proliferation, a finding with implications for immune function. aai.org

Table 1: Selected Cell Line Models in Folate Research

Cell Line Type Key Applications in Folate Research
Caco-2 Human Colon Adenocarcinoma Studies of intestinal folate absorption, regulation of PCFT expression. nih.govmdpi.com
HEK293 Human Embryonic Kidney Overexpression of folate transporters (e.g., PCFT, RFC) for functional analysis. researchgate.netresearchgate.net
HT-29 Human Colon Adenocarcinoma Investigating cellular responses to different folate forms and concentrations. researchgate.net
KB Human Nasopharyngeal Carcinoma Model for folate receptor-positive cancers; studies on targeted drug delivery. researchgate.netnih.gov
MCF-7 Human Breast Adenocarcinoma Research on folate's role in breast cancer, targeted therapy. researchgate.netfigshare.com
Primary Lymphocytes Human Primary Cells Examining the effects of folate status on immune cell function and proliferation. aai.org

Isolated Organelles and Enzyme Preparations

To understand the subcellular distribution and regulation of folate metabolism, researchers isolate specific cellular components. Folate-dependent one-carbon metabolism is highly compartmentalized, occurring in the cytosol, mitochondria, and nucleus. biorxiv.orgcapes.gov.br

Isolating mitochondria has been crucial in demonstrating their central role in folate metabolism. crick.ac.ukmdpi.com These studies reveal that mitochondria contain a distinct pool of folate coenzymes and are responsible for synthesizing formate (B1220265), which can then be exported to the cytoplasm for use in nucleotide synthesis. pnas.orgfrontiersin.org Techniques to isolate organelles such as the endoplasmic reticulum and peroxisomes have also helped to map the intricate network of metabolic interplay. frontiersin.org

Furthermore, preparing purified or partially purified folate-dependent enzymes allows for detailed kinetic analysis. nih.gov For example, studying enzymes like dihydrofolate reductase (DHFR) and methylenetetrahydrofolate reductase (MTHFR) in isolation helps to characterize their activity, substrate specificity, and inhibition by drugs, which is fundamental to understanding antifolate cancer therapies. nih.govescholarship.org

Reconstituted Biochemical Systems

Reconstituted systems offer a bottom-up approach to studying folate-related processes. In these models, purified components like transporters and enzymes are inserted into artificial membranes, such as liposomes, to study their function in a simplified, controlled lipid environment. aacrjournals.org

This technique has been particularly valuable for examining folate transport mechanisms. For instance, folate transporters can be incorporated into liposomes to measure the direct uptake of folates without interference from other cellular proteins. nih.govaacrjournals.org These systems are also used to develop and test targeted drug delivery vehicles. Folate-conjugated liposomes, for example, are designed to deliver chemotherapeutic agents specifically to cancer cells that overexpress folate receptors, a strategy refined using reconstituted systems. nih.govwaocp.com

Genetic Models for Investigating Folate Metabolism and Function

Genetic models, particularly in mice, are indispensable for understanding the systemic effects of altered folate metabolism and the in vivo function of specific genes.

Gene Knockout and Knockdown Approaches

Disrupting or reducing the expression of specific genes involved in folate metabolism provides powerful insights into their physiological roles. Gene knockout mice, where a specific gene is completely inactivated, have been instrumental. nih.gov

For example, knockout of the PCFT gene in mice results in severe folate deficiency and anemia, confirming its critical, non-redundant role in intestinal folate absorption. ashpublications.org Similarly, knockout models for MTHFR have been developed to study the consequences of its deficiency, which in humans is linked to hyperhomocysteinemia and other health issues. nih.govresearchgate.net These mice exhibit phenotypes such as developmental retardation and altered lipid metabolism. escholarship.orgnih.gov Double knockout models, such as for MTHFR and methionine synthase (MS), have helped to unravel complex metabolic interactions like the "methyl-folate trap". escholarship.org

In cell culture, gene expression can be transiently silenced using RNA interference (RNAi) techniques, such as small interfering RNA (siRNA), or permanently disrupted using CRISPR-Cas9 gene editing. scholaris.caaacrjournals.org These knockdown and knockout approaches in cell lines allow for rapid investigation of gene function, for example, by silencing folate receptors to confirm their role in the uptake of targeted therapies. scholaris.canih.gov

Table 2: Examples of Gene Knockout Models in Folate Research

Gene Knockout Model Key Phenotype/Finding Significance
PCFT (Slc46a1)-/- Mouse Severe macrocytic anemia, systemic folate deficiency. ashpublications.org Confirms PCFT's essential role in intestinal folate absorption. ashpublications.org
MTHFR-/- Mouse Hyperhomocysteinemia, developmental retardation, cerebellar pathology, DNA hypomethylation. escholarship.orgnih.gov Models severe MTHFR deficiency (homocystinuria) and helps study the systemic effects of impaired folate methylation. nih.gov
MTHFD1L-/- Mouse Embryonic lethality, neural tube defects with 100% penetrance. pnas.org Demonstrates the critical role of mitochondrial formate production in embryonic development. pnas.org
Folr1 (Folate Receptor α)-/- Mouse Embryonic lethality due to severe folate deficiency in the embryo. pnas.org Highlights the essential function of folate receptor alpha in fetal development. pnas.org

Overexpression Systems for Folate-Related Proteins

Conversely, overexpressing specific proteins is a valuable tool for studying their function and role in disease. In these systems, a gene of interest is introduced into cells, causing it to be produced at high levels. This is often achieved using viral vectors or plasmid transfection in cell lines like HEK293 or various cancer cells. researchgate.netnih.gov

Overexpression of folate transporters such as the reduced folate carrier (RFC) or folate receptors (FRα, FRβ) is a common strategy. researchgate.netplos.org These studies are crucial for characterizing the transport kinetics and substrate specificity of these proteins. researchgate.netnih.gov In cancer research, overexpressing FRα in cells that normally have low levels can help to elucidate its role in tumor progression and its potential as a therapeutic target. plos.orgresearchgate.net For instance, FRα overexpression has been shown to promote tumor growth and is associated with a poorer prognosis in some cancers. plos.orgresearchgate.net These systems are also fundamental for screening new drugs that target folate transport pathways and for developing folate-targeted therapies. nih.govrsc.org

Analysis of Genetic Polymorphisms and their Functional Consequences

Genetic polymorphisms, which are variations in the DNA sequence, within genes responsible for folate metabolism can significantly impact an individual's folate status and health. The analysis of these polymorphisms is crucial for understanding disease susceptibility and individual responses to folate intake.

The most extensively studied polymorphism is in the MTHFR (methylenetetrahydrofolate reductase) gene. nih.govnih.gov MTHFR is a critical enzyme that converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, the primary circulatory form of folate used for the remethylation of homocysteine to methionine. mdpi.commdpi.com Common single nucleotide polymorphisms (SNPs) in the MTHFR gene, such as C677T (rs1801133) and A1298C (rs1801131), lead to a less active enzyme. mdpi.commdpi.com The 677C>T variant results in an alanine (B10760859) to valine substitution, creating a thermolabile enzyme with reduced activity. nih.govmdpi.com Individuals with the 677TT genotype have significantly lower MTHFR activity, which can lead to lower levels of plasma folate and elevated levels of homocysteine (hyperhomocysteinemia), a risk factor for various conditions. nih.govmdpi.com The A1298C polymorphism also reduces enzyme activity, although to a lesser extent than C677T. mdpi.com

The functional consequences of these polymorphisms are significant. Reduced MTHFR activity disrupts the folate cycle, which can impair DNA synthesis and methylation processes. nih.gov For instance, individuals with the MTHFR 677TT genotype exhibit an altered distribution of folate forms in their red blood cells. nih.gov These genetic variations have been associated with an increased risk for a wide range of diseases, including cardiovascular disease, neural tube defects, and certain cancers, though the strength of these associations can be influenced by ethnic background and dietary folate intake. nih.govmdpi.commdpi.com

Beyond MTHFR, polymorphisms in other genes of the folate pathway are also actively researched. These include genes for methionine synthase (MTR), methionine synthase reductase (MTRR), and the reduced folate carrier 1 (RFC-1), which is involved in folate transport into cells. nih.govscielo.br For example, the MTRR A66G polymorphism can affect the remethylation of homocysteine, and the MTR A2756G variant has been associated with changes in plasma homocysteine and folate levels. scielo.broup.com Analyzing these polymorphisms, often in combination, helps to build a more complete picture of an individual's genetic predisposition to folate-related health issues. cambridge.org

Table 1: Key Genetic Polymorphisms in Folate Metabolism and their Functional Effects

GenePolymorphism (SNP)Functional ConsequenceAssociated Biomarker Changes
MTHFRC677T (rs1801133)Reduced enzyme activity, increased thermolability. mdpi.comLower serum folate, elevated plasma homocysteine. nih.gov
MTHFRA1298C (rs1801131)Reduced enzyme activity (less severe than C677T). mdpi.comCan contribute to hyperhomocysteinemia, especially when combined with C677T. mdpi.com
MTRA2756G (rs1805087)Alters enzyme function.Associated with lower plasma homocysteine levels. oup.com
MTRRA66G (rs1801394)Affects the regeneration of methionine synthase. scielo.brAssociated with elevated homocysteine levels. oup.com
SLC19A1 (RFC-1)A80G (rs1051266)Impacts folate transport efficiency into cells. scielo.brMay influence intracellular folate concentrations.

Computational and Theoretical Approaches in Folate Research

Computational and theoretical methods are indispensable for dissecting the complexity of folate's biochemical interactions and metabolic pathways. These approaches allow researchers to simulate and predict biological phenomena that are difficult to observe experimentally.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how folate and its analogs, including antifolate drugs, bind to their target proteins. Docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the stability and conformational changes of the protein-ligand complex over time. nih.govtandfonline.com

These techniques have been extensively applied to study the interaction between folate derivatives and key enzymes like dihydrofolate reductase (DHFR) and folate receptors (FRα). nih.govmdpi.com For example, docking studies can reveal the specific amino acid residues in the active site of DHFR that form hydrogen bonds and other interactions with folate or its inhibitor, methotrexate (B535133). mdpi.com MD simulations can then show how these interactions remain stable or fluctuate, providing a dynamic picture of the binding process. tandfonline.commdpi.com Such studies are crucial for understanding the mechanisms of drug resistance, where mutations in DHFR can alter the binding affinity of antifolates. mdpi.com Research has used these methods to identify novel antifolate compounds and to understand how conjugating folic acid to other molecules can enhance their delivery to cancer cells that overexpress folate receptors. mdpi.comnih.gov

Quantum mechanics (QM) provides a fundamental understanding of the electronic structure and reactivity of molecules. QM studies on folate focus on its intrinsic chemical properties, which govern its biological function. Using methods like Density Functional Theory (DFT), researchers can calculate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential of the folate molecule. researchgate.netorientjchem.org

These calculations help to predict the most reactive sites on the folate molecule, offering insights into its role as a one-carbon donor in various enzymatic reactions. sciengine.com For instance, QM studies have been used to investigate how the binding of folate to an enzyme like DHFR perturbs the electronic distribution of the substrate, facilitating the catalytic reaction. uam.es This level of detail is essential for understanding the precise chemical steps in folate metabolism and for designing inhibitors with improved potency and specificity. uam.esscirp.org

The folate metabolic network is a complex system with numerous interconnected reactions and regulatory feedback loops. nih.gov Bioinformatics and systems biology offer a holistic approach to studying these pathways by integrating large-scale "omics" data (genomics, transcriptomics, proteomics, metabolomics). kmutt.ac.thresearchgate.net

Mathematical models of folate metabolism, constructed using systems biology principles, can simulate the flow of metabolites through the entire pathway. nih.govduke.edu These models, based on differential equations that describe enzyme kinetics, allow researchers to perform in silico experiments. duke.edu For example, a model can predict how a specific genetic polymorphism (like MTHFR C677T) or a nutritional deficiency affects the concentrations of various folate derivatives and related metabolites like homocysteine. researchgate.net These models are powerful tools for generating new hypotheses about gene-nutrient interactions and for understanding the systemic effects of antifolate drugs. nih.govplos.org By combining multi-omics data with computational modeling, researchers can identify key control points in the pathway and better understand the molecular basis of folate-related diseases. e-enm.orgfrontiersin.org

Quantum Mechanical Studies of Folate Reactivity

Development and Mechanism of Antifolate Agents in Research

Antifolates are a class of drugs designed to interfere with folate metabolism. researchgate.net They are structurally similar to folic acid and act as antimetabolites, inhibiting the function of essential folate-dependent enzymes. mdpi.com This disruption of folate pathways is particularly effective against rapidly dividing cells, such as cancer cells, which have a high demand for the nucleotide precursors synthesized via these pathways. proteopedia.org

The primary mechanism of action for most classical antifolates, like methotrexate (MTX), is the potent inhibition of the enzyme dihydrofolate reductase (DHFR). proteopedia.orgcreative-biolabs.com DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step for replenishing the pool of active folate cofactors. acs.org THF is essential for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA. researchgate.netelsevier.es

Methotrexate acts as a competitive inhibitor, binding to the active site of DHFR with an affinity that is approximately 1000 times greater than that of the natural substrate, DHF. proteopedia.org This tight, slow-binding inhibition effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. proteopedia.orgnih.gov The consequence is the shutdown of thymidylate and purine (B94841) synthesis, which in turn inhibits DNA replication and triggers cell death in rapidly proliferating cells. researchgate.netgenome.jp

Other antifolates, like pemetrexed, have a broader mechanism, inhibiting not only DHFR but also other folate-dependent enzymes such as thymidylate synthase (TS) and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). mdpi.comtaylorandfrancis.com This multi-targeted approach can be effective in overcoming certain forms of drug resistance. nih.gov Research into the mechanisms of antifolate action and resistance continues to drive the development of new agents with improved selectivity and efficacy. mdpi.comnih.gov

Table 2: Examples of Antifolate Agents and their Primary Enzyme Targets

Antifolate AgentPrimary Enzyme Target(s)Mechanism of Inhibition
Methotrexate (MTX)Dihydrofolate Reductase (DHFR)Competitive, tight-binding inhibition. proteopedia.orgelsevier.es
PemetrexedDHFR, Thymidylate Synthase (TS), GARFTCompetitive inhibition of multiple enzymes. mdpi.comtaylorandfrancis.com
Aminopterin (B17811)Dihydrofolate Reductase (DHFR)Competitive, tight-binding inhibition. nih.gov
TrimetrexateDihydrofolate Reductase (DHFR)Competitive inhibition (lipophilic, does not require folate transporter). acs.org

Folate Receptor-Targeted Delivery Systems (Mechanistic Studies)

Folate receptor (FR)-targeted delivery systems represent a sophisticated strategy in advanced therapeutics, designed to exploit the overexpression of folate receptors on the surface of many cancer cells for selective drug delivery. Mechanistic studies into these systems are crucial for optimizing their design and efficacy. These investigations typically focus on the intricate processes of cellular uptake, the intracellular journey of the delivery vehicle, and the ultimate release of the therapeutic payload.

The primary mechanism governing the cellular entry of folate-conjugated therapeutics is receptor-mediated endocytosis. mdpi.comrsc.org Upon binding of the folate ligand to the folate receptor, the cell membrane engulfs the entire delivery system, forming an endosome. researchgate.netoncotarget.com This process is significantly more efficient in FR-positive cells compared to cells with low or no FR expression, forming the basis of targeted therapy. chemmethod.comdovepress.com

Research has revealed that the specific endocytic pathway can be influenced by the physicochemical properties of the delivery system, most notably the multivalency, which refers to the number of folate ligands attached to the nanoparticle surface. acs.org Studies have shown that a lower multivalency may favor uptake via caveolae-mediated endocytosis, whereas higher multivalency can shift the mechanism towards clathrin-mediated endocytosis. acs.orgcore.ac.uk This is a critical design parameter, as the endocytic pathway can dictate the subsequent intracellular fate of the nanoparticle and its cargo. acs.org

Once internalized, the delivery system is trafficked within the cell inside endosomes. As the endosomes mature, their internal pH decreases. rsc.org This acidic environment is a common trigger for drug release in pH-sensitive formulations. frontiersin.org The drug delivery system is designed so that the linker connecting the drug to the carrier is cleaved at this lower pH, releasing the active agent into the cytoplasm where it can exert its therapeutic effect. rsc.org Another advanced strategy involves linkers that are sensitive to specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment or within cellular lysosomes. frontiersin.org

The enhanced cellular uptake and targeted release mechanisms translate to significantly improved therapeutic efficacy and reduced off-target toxicity. This is quantitatively demonstrated through various in vitro and in vivo studies, which show lower half-maximal inhibitory concentrations (IC50) and higher intracellular drug accumulation for folate-targeted systems compared to their non-targeted counterparts.

Enhanced Cytotoxicity and Cellular Uptake:

A hallmark of successful folate receptor-targeted delivery is the enhanced cytotoxicity towards cancer cells that overexpress the folate receptor. This is a direct consequence of increased intracellular drug accumulation. For instance, studies have demonstrated a significant decrease in the IC50 values of drugs when delivered via a folate-conjugated system.

In one study, folate-modified lipid-polymer hybrid nanoparticles (FLPNPs) showed a cellular uptake efficiency of 53.89% after 30 minutes, a 103.7% increase compared to non-targeted nanoparticles (LPNPs). dovepress.com After 2 hours, the uptake efficiency of FLPNPs was 60.34%, a 92.0% increase over LPNPs. dovepress.com This enhanced uptake leads to greater cytotoxicity. For example, the IC50 of genistein (B1671435) in the SKOV-3 ovarian cancer cell line was 11.98 µg/ml when delivered via folate-targeted PLGA-PEG nanoparticles, a marked improvement from 51.48 µg/ml for the free drug. tandfonline.com Similarly, another study found that folate-conjugated nanoparticles delivering a chemotherapeutic agent had a significantly lower IC50 value (0.180 x 10⁻¹⁰ nM) compared to the non-conjugated drug (4.30 nM). nih.gov

Drug/SystemCell LineIC50 Value (Targeted)IC50 Value (Non-Targeted/Free Drug)Reference
Genistein in PLGA-PEG-FA NPsSKOV-311.98 µg/ml51.48 µg/ml (Free Genistein) tandfonline.com
Folate-SB-T-1214 conjugateFR-positive cancer cellsSignificantly lowerHigher in normal cells nih.gov
Folate-conjugated prodrugKB cells1.65 x 10⁻⁸ M4.85 x 10⁻⁸ M (Non-FA conjugate) acs.org
ZnO-Metformin-Folic AcidT242.9 µg/ml29.1 µg/ml (ZnO-Metformin) waocp.org

Influence of Multivalency on Uptake Mechanism:

The number of folate ligands on a nanoparticle's surface, or its multivalency, plays a pivotal role in determining the cellular uptake pathway. Research using quantum dots (QDs) functionalized with varying numbers of folate molecules has elucidated this relationship.

A study demonstrated that nanoparticles with a low multivalency (<10 folate molecules) are primarily internalized via caveolae-mediated endocytosis. acs.org As the multivalency increases (>10), clathrin-mediated endocytosis becomes more prominent, and at high multivalencies (>40), it is the dominant pathway. acs.org This shift is significant because caveolae-mediated uptake often bypasses lysosomal degradation, potentially leading to more effective drug delivery to other cellular compartments. acs.org In contrast, the clathrin-mediated pathway typically traffics the nanoparticles to lysosomes. acs.org

Nanoparticle Multivalency (Folate molecules/nanoparticle)Primary Uptake MechanismSubcellular TraffickingReference
< 10Caveolae-mediated endocytosisPerinuclear region acs.org
> 10Initiation of additional Clathrin-mediated endocytosis- acs.org
> 40Dominantly Clathrin-mediated endocytosisLysosomes acs.org

Stimuli-Responsive Drug Release:

The intracellular environment of cancer cells, particularly the acidic nature of endosomes and lysosomes, provides a trigger for drug release from appropriately designed folate-targeted systems. For example, a doxorubicin-loaded carrier with a folate-conjugated chitosan (B1678972) shell demonstrated a pH-responsive release profile. At a pH of 5.8, mimicking the acidic environment of malignant tissue, there was an initial burst release of 30.05% of the drug within the first 4 hours, followed by a sustained release reaching 88.26% over 72 hours. Another system showed that at pH 5.5, approximately 72% of doxorubicin (B1662922) was released, compared to only about 18% at a physiological pH of 7.4. rsc.org

Delivery SystemStimulus% Drug Release (Stimulated)% Drug Release (Physiological)Time FrameReference
Doxorubicin in FA-CS coated IONPspH 5.888.26%-72 hours
5-Fluorouracil in bi-MIL-88B-FCpH 5.258%24.9% (at pH 7.4)- frontiersin.org
Doxorubicin from FA-conjugated PNPspH 5.5~72%~18% (at pH 7.4)- rsc.org
Doxorubicin from p(AA-BIS)-GOx25 mM Glucose80%47% (with 5 mM Glucose)- acs.org

Vii. Future Directions and Emerging Research Areas

Elucidating Underexplored Aspects of Folate Metabolism

Despite decades of research, several aspects of folate metabolism remain enigmatic. Future research will likely focus on the intricate compartmentalization of folate-mediated one-carbon metabolism (FOCM) and the interplay between different cellular organelles.

One of the key underexplored areas is the precise mechanisms governing the transport and distribution of folate cofactors between the cytoplasm, mitochondria, and nucleus. annualreviews.orgtavernarakislab.gr While it is known that these compartments house distinct and parallel folate pathways, the regulation of folate flux between them is not fully understood. annualreviews.orgtavernarakislab.grnih.gov For instance, the exact physiological form of folate transported into mitochondria remains an open question, with evidence suggesting it is likely a reduced monoglutamate form like tetrahydrofolate or 5-formyl-THF. annualreviews.org The identification and characterization of mitochondrial transporters for one-carbon donors such as serine, glycine (B1666218), and formate (B1220265) are critical areas for future investigation. annualreviews.org

Another area of growing interest is the role of the microbiome in influencing host folate status. tandfonline.com Gut bacteria can synthesize folate, but the extent to which this bacterially-derived folate contributes to systemic folate levels and influences host health is not well-established. tandfonline.com Future studies are needed to explore the interplay between diet, the gut microbiome, and host folate metabolism, which could reveal novel strategies for optimizing folate status. tandfonline.com

Furthermore, the impact of genetic variations, such as polymorphisms in the MTHFR gene, on folate metabolism and its downstream consequences for health and disease risk, continues to be an active area of research. nih.gov Understanding how these genetic factors interact with dietary folate intake and other lifestyle factors is crucial for personalized nutrition and disease prevention strategies.

Advanced Methodologies for Spatiotemporal Folate Dynamics

Visualizing and quantifying the dynamic changes in folate levels and the activity of folate-dependent enzymes within living cells and organisms is a major challenge. The development of advanced methodologies to study these spatiotemporal dynamics is a key priority for the field.

Genetically encoded biosensors, particularly those based on Förster resonance energy transfer (FRET), are powerful tools for monitoring the real-time dynamics of metabolites and enzyme activities in living cells. rsc.orgacs.orgnih.govfrontiersin.org The development of high-performance, genetically encoded biosensors with improved dynamic range and specificity for different folate derivatives would provide invaluable insights into the subcellular dynamics of folate metabolism. rsc.orgacs.org These biosensors can be targeted to specific organelles, such as the mitochondria or nucleus, allowing for the precise measurement of folate concentrations and fluxes within these compartments. nih.gov

In addition to biosensors, advanced imaging techniques are being developed to visualize folate distribution and dynamics in vivo. researchgate.net Nuclear medicine imaging techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET), coupled with folate-targeted radiopharmaceuticals, offer sensitive and non-invasive methods for imaging folate receptor-expressing tumors. mdpi.com Similarly, photoacoustic imaging, which combines optical contrast with ultrasound resolution, is being explored for imaging folate receptor-targeted nanoparticles in vivo. dovepress.com The development of novel folate-based contrast agents and imaging probes will continue to enhance our ability to visualize folate-related processes in both preclinical models and clinical settings. jst.go.jp

These advanced methodologies will enable researchers to move beyond static measurements of folate levels and gain a more dynamic and systems-level understanding of how folate metabolism is regulated in response to various physiological and pathological stimuli.

Integration of Multi-Omics Data in Folate Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has generated vast amounts of data related to folate metabolism. frontiersin.orgnih.govfrontiersin.org The integration and analysis of these multi-omics datasets present a significant opportunity to gain a holistic and systems-level understanding of the complex network of folate-dependent pathways. frontiersin.orgnih.govfrontiersin.org

Computational modeling and systems biology approaches are essential for integrating and interpreting these large and diverse datasets. nih.govhope.ac.uk Mathematical models of folate metabolism can be used to simulate the effects of genetic variations, nutritional interventions, and drug treatments on folate-dependent pathways. nih.govduke.edu By integrating multi-omics data into these models, researchers can generate and test new hypotheses about the regulation of folate metabolism and its role in disease. oup.comutoronto.ca

For example, integrating transcriptomic and proteomic data can reveal how the expression of folate-metabolizing enzymes is regulated at both the mRNA and protein levels. oup.com Combining metabolomic data with genomic information can help to identify how genetic polymorphisms affect the levels of specific folate metabolites and other related compounds. nih.gov This integrated approach can lead to the identification of novel biomarkers for assessing folate status and disease risk, as well as new therapeutic targets. nih.gov

Future research will focus on developing more sophisticated computational tools and pipelines for multi-omics data integration and analysis. frontiersin.orgoup.com These tools will be crucial for extracting meaningful biological insights from the ever-growing volume of omics data and for translating these findings into clinical applications.

Novel Approaches for Modulating Folate-Dependent Pathways

The central role of folate-dependent pathways in cellular proliferation and metabolism has made them an attractive target for therapeutic intervention, particularly in cancer and infectious diseases. capes.gov.brnih.govresearchgate.net While classic antifolate drugs like methotrexate (B535133) have been used for decades, there is a growing interest in developing novel and more targeted approaches to modulate these pathways. mdpi.com

One promising strategy is the development of folate-targeted drug delivery systems. researchgate.netingentaconnect.comshs-conferences.orgrsc.orgshs-conferences.org This approach takes advantage of the fact that the folate receptor is overexpressed on the surface of many cancer cells. researchgate.netshs-conferences.org By conjugating cytotoxic drugs, imaging agents, or nanoparticles to folic acid, it is possible to selectively deliver these agents to tumor cells while minimizing their effects on healthy tissues. researchgate.netingentaconnect.comrsc.org Ongoing research is focused on developing novel folate-conjugated nanocarriers and stimuli-responsive drug delivery systems to improve the efficacy and reduce the side effects of cancer therapy. rsc.org

Another area of active research is the pharmacological modulation of specific enzymes within the folate pathway. mdpi.combevital.no This includes the development of new inhibitors that target enzymes other than dihydrofolate reductase (DHFR), as well as strategies to overcome drug resistance. nih.govspandidos-publications.com For example, researchers are exploring inhibitors of enzymes like thymidylate synthase (TS) and GAR transformylase as potential anticancer agents. mdpi.com Furthermore, there is interest in developing compounds that can modulate the activity of key enzymes to correct metabolic imbalances associated with certain diseases. mdpi.com

The table below summarizes some of the emerging research areas and their potential applications.

Research AreaKey FocusPotential Applications
Underexplored Metabolism Mitochondrial folate transport, microbiome-host interactions, genetic influences.Personalized nutrition, novel diagnostics, preventative health strategies. annualreviews.orgtandfonline.comnih.gov
Advanced Methodologies Genetically encoded biosensors, advanced in vivo imaging (SPECT, PET, photoacoustic).Real-time monitoring of folate dynamics, improved tumor imaging and diagnosis. rsc.orgmdpi.comdovepress.com
Multi-Omics Integration Systems biology, computational modeling of genomic, proteomic, and metabolomic data.Biomarker discovery, identification of new therapeutic targets, systems-level understanding of folate metabolism. nih.govnih.govoup.com
Novel Modulation Approaches Folate-targeted drug delivery, inhibitors of novel enzyme targets, overcoming drug resistance.More effective and less toxic cancer therapies, treatment for infectious diseases. mdpi.comresearchgate.netingentaconnect.com

Q & A

Q. Table 1: Stability-Indicating Assays for this compound

Parameter Method Conditions Key Outputs
Thermal DegradationTGA25°C–100°C, N₂ atmosphereOnset degradation temperature
PhotostabilityUV-Vis Spectrophotometry320–400 nm light, 72 hrs% Recovery post-irradiation
Hydrolytic StabilityHPLC-UVpH 2.0, 7.4, 9.0 at 37°C, 24 hrsDegradation products (e.g., pterins)

Q. Table 2: Strategies to Mitigate Sodium Ion Confounding

Approach Technique Application References
Ionic substitutionCholine chloride mediaCell culture studies
Isotopic tracing²³Na NMRIn vivo sodium flux measurement
Transporter knockoutCRISPR-Cas9 (SLC5A6⁻/⁻)Mechanistic pathway analysis

Guidance for Future Research

  • Data Contradictions: Replicate studies using harmonized protocols (e.g., USP guidelines for solution preparation ).
  • Reproducibility: Publish raw datasets, HPLC chromatograms, and NMR spectra in supplementary materials .
  • Ethics: Adhere to laboratory safety protocols (e.g., risk assessments for sodium handling ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.